Ethyl 2-phenylquinoline-4-carboxylate CAS number and nomenclature
Ethyl 2-phenylquinoline-4-carboxylate CAS number and nomenclature
Title: Engineering Quinoline Scaffolds: A Comprehensive Technical Guide on Ethyl 2-phenylquinoline-4-carboxylate (CAS: 4420-46-6)
Executive Summary & Strategic Importance
In the realm of modern medicinal chemistry and advanced materials science, the quinoline core represents a highly privileged scaffold. Specifically, Ethyl 2-phenylquinoline-4-carboxylate (IUPAC: ethyl 2-phenylquinoline-4-carboxylate; CAS: 4420-46-6) serves as a critical synthetic nexus[1][2]. Often referred to as cinchophen ethyl ester, this molecule bridges the gap between classic heterocyclic synthesis and cutting-edge applications, ranging from the development of potent antivirals targeting Enterovirus D68 (EV-D68) to the engineering of highly phosphorescent cyclometalated Iridium(III) complexes[3][4].
As a Senior Application Scientist, I approach the synthesis and utilization of this derivative not merely as a sequence of reactions, but as a highly orchestrated manipulation of molecular thermodynamics and kinetics. This whitepaper systematically deconstructs the chemical identity, mechanistic synthesis, and field-proven applications of Ethyl 2-phenylquinoline-4-carboxylate, providing self-validating protocols designed for high-yield reproducibility.
Chemical Identity & Quantitative Data
Understanding the baseline physicochemical and spectroscopic properties of Ethyl 2-phenylquinoline-4-carboxylate is paramount for verifying synthetic success and downstream purity. The compound typically presents as a yellow oil or a low-melting solid[1][5].
Table 1: Physicochemical Properties
| Property | Value |
| IUPAC Name | Ethyl 2-phenylquinoline-4-carboxylate |
| CAS Number | 4420-46-6[1] |
| Molecular Formula | C₁₈H₁₅NO₂[1] |
| Molecular Weight | 277.32 g/mol [1] |
| Melting Point | 58–59 °C[1] |
Table 2: Spectroscopic Characterization Data
Data acquired via standard analytical validation workflows.[5][6]
| Method | Key Spectral Signatures |
|---|---|
| IR (film) νmax | 2983, 1724 (ester C=O), 1623, 1594, 1513 cm⁻¹ |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.73 (d, 1H), 8.38 (s, 1H), 8.23–8.19 (m, 3H), 7.76 (t, 1H), 7.62 (t, 1H), 7.56–7.52 (m, 3H), 4.53 (q, 2H, –COOCH₂CH₃), 1.50 (t, 3H, –COOCH₂CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 166.45 (C=O), 156.72, 149.22, 138.84, 136.07, 130.28, 129.85, 129.68, 128.91, 127.71, 127.46, 125.38, 123.98, 120.19, 61.90 (CH₂), 14.32 (CH₃) |
| Mass Spectrometry | TOF MS ES+ m/z: 278 (M⁺+1) |
Core Synthetic Methodology: Fischer Esterification
The primary route to Ethyl 2-phenylquinoline-4-carboxylate is the Fischer esterification of 2-phenylquinoline-4-carboxylic acid (cinchophen)[2][5].
Protocol 1: Synthesis of Ethyl 2-phenylquinoline-4-carboxylate
Mechanistic Rationale & Causality: Fischer esterification is an equilibrium-driven process. To achieve the ~89% yields reported in literature[5], absolute ethanol is utilized in vast excess to serve as both the solvent and the nucleophile, driving the equilibrium toward the product via Le Chatelier’s principle. Concentrated sulfuric acid (H₂SO₄) performs a dual function: it protonates the carbonyl oxygen to dramatically increase the electrophilicity of the carboxyl carbon, and it acts as a hygroscopic agent to sequester the water byproduct, thereby preventing the reverse hydrolysis reaction[2].
Step-by-Step Workflow:
-
Initiation: Suspend 1.0 equivalent of 2-phenylquinoline-4-carboxylic acid in a large excess of absolute ethanol.
-
Catalysis: Dropwise, add a catalytic amount of concentrated H₂SO₄ under continuous stirring. Caution: Highly exothermic.
-
Propagation: Heat the mixture to reflux (approx. 78 °C) for 12–24 hours. Monitor reaction progression via TLC until the starting material is consumed.
-
Quenching & Workup: Cool the mixture to room temperature. Remove the excess ethanol in vacuo.
-
Extraction: Dissolve the residue in an ethereal solution (e.g., diethyl ether). Wash the organic layer with saturated aqueous NaHCO₃ to neutralize the residual H₂SO₄ and remove unreacted acid.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate via rotary evaporation to yield the product as a yellow oil[5][6].
Applications in Drug Discovery: EV-D68 Antivirals
Enterovirus D68 (EV-D68) is an atypical non-polio enterovirus responsible for severe respiratory and neurological diseases, such as acute flaccid myelitis. Currently, there are no FDA-approved antivirals for EV-D68[7]. Ethyl 2-phenylquinoline-4-carboxylate acts as a vital precursor for synthesizing quinoline analogs that potently inhibit the viral 2C protein—a multi-functional protein essential for viral uncoating, RNA replication, and progeny assembly[3][7].
Protocol 2: Synthesis of 2-Phenylquinoline-4-carbohydrazide
To functionalize the C4 position for drug-target binding, the ethyl ester must be converted into a carbohydrazide[2][3].
Mechanistic Rationale: Hydrazine is an exceptionally strong alpha-effect nucleophile. By conducting the reaction in a sealed tube at 130 °C, we surpass the standard boiling point of ethanol, providing the necessary activation energy to force the nucleophilic acyl substitution, displacing the ethoxy leaving group[3].
Step-by-Step Workflow:
-
Mixture: To a solution of Ethyl 2-phenylquinoline-4-carboxylate (1 mmol) in ethanol, add hydrazine monohydrate (2 mmol). The 2:1 ratio ensures complete conversion[3].
-
Thermal Activation: Seal the reaction tube and heat under reflux to 130 °C for 12 hours[3].
-
Purification: Remove the solvent in vacuo. Purify the crude product via flash column chromatography using a gradient of 5–15% CH₃OH in CH₂Cl₂ to isolate the pure carbohydrazide[3].
Caption: Workflow for the synthesis of EV-D68 antiviral analogs via carbohydrazide intermediates.
Applications in Materials Science: Phosphorescent Iridium(III) Complexes
Beyond pharmacology, Ethyl 2-phenylquinoline-4-carboxylate (abbreviated as epqcH in coordination chemistry) is a highly effective cyclometalating ligand. When coordinated to Iridium(III), it forms cationic heteroleptic complexes [Ir(epqc)₂(N^N)]⁺ that exhibit intense room-temperature phosphorescence (620–630 nm) driven by Metal-to-Ligand Charge Transfer (³MLCT)[4][8][9].
Protocol 3: Synthesis of Cyclometalated Iridium(III) Chloro-Bridged Dimer
Mechanistic Rationale: The formation of the metallacycle requires C-H bond activation of the phenyl ring and coordination of the quinoline nitrogen. A mixed solvent system of 2-ethoxyethanol and water (3:1) is critical here; it provides a high boiling point for the required thermal energy while ensuring the solubility of both the inorganic IrCl₃ salt and the organic epqcH ligand[10].
Step-by-Step Workflow:
-
Dimerization: Combine IrCl₃·xH₂O with 2–2.5 equivalents of epqcH in a 3:1 mixture of 2-ethoxyethanol and water.
-
Reflux: Heat the mixture to reflux for 24 hours under an inert atmosphere (N₂ or Argon).
-
Isolation: Cool to room temperature. The resulting chloro-bridged dimer [{Ir(epqc)₂(µ-Cl)}₂] will precipitate. Filter and wash with water and cold ethanol[8][10].
-
Bridge Cleavage (Optional): To form the luminescent heteroleptic complex, cleave the dimer using an ancillary diimine ligand (N^N, such as bipyridine) in the presence of AgBF₄ or AgPF₆ to abstract the chloride ions[8][10].
Caption: Synthesis pathway and photophysical activation of epqc-based Iridium(III) complexes.
Conclusion
Ethyl 2-phenylquinoline-4-carboxylate is far more than a simple esterified intermediate. Its unique structural topology—combining a modifiable ester group, an aromatic quinoline core, and a highly reactive phenyl moiety—makes it an indispensable tool for Application Scientists. Whether navigating the rigorous demands of antiviral drug discovery or tuning the quantum yields of organometallic phosphors, mastering the synthetic causality of this compound ensures robust, scalable, and innovative research outcomes.
References
-
Synthesis and evaluation of antibacterial and antioxidant activity of novel 2-phenyl-quinoline analogs derivatized at position 4 with aromatically substituted 4H-1,2,4-triazoles Source: Taylor & Francis Online URL:[Link][5]
-
Discovery of quinoline analogs as potent antivirals against enterovirus D68 (EV-D68) Source: PubMed Central (PMC) / NIH URL:[Link][3]
-
Alkyl chain functionalised Ir(iii) complexes: synthesis, properties and behaviour as emissive dopants in microemulsions Source: PubMed Central (PMC) / NIH URL:[Link][10]
-
Cyclometalated cinchophen ligands on iridium(III): towards water-soluble complexes with visible luminescence Source: Dalton Transactions / Cardiff University ORCA URL:[Link][4]
Sources
- 1. ethyl 2-phenylquinoline-4-carboxylate CAS#: 4420-46-6 [m.chemicalbook.com]
- 2. Cinchophen | 132-60-5 | Benchchem [benchchem.com]
- 3. Discovery of quinoline analogs as potent antivirals against enterovirus D68 (EV-D68) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Discovery of quinoline analogs as potent antivirals against enterovirus D68 (EV-D68) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. Cyclometalated cinchophen ligands on iridium(III): towards water-soluble complexes with visible luminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alkyl chain functionalised Ir(iii) complexes: synthesis, properties and behaviour as emissive dopants in microemulsions - PMC [pmc.ncbi.nlm.nih.gov]
